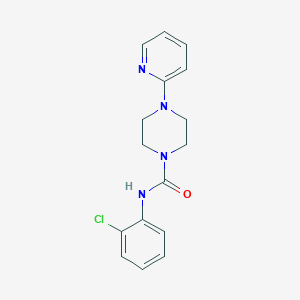

n-(2-Chlorophenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-chlorophenyl)-4-pyridin-2-ylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O/c17-13-5-1-2-6-14(13)19-16(22)21-11-9-20(10-12-21)15-7-3-4-8-18-15/h1-8H,9-12H2,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMRKKVWYXAWCLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50977990 | |

| Record name | N-(2-Chlorophenyl)-4-(pyridin-2-yl)piperazine-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6241-31-2 | |

| Record name | N-(2-Chlorophenyl)-4-(pyridin-2-yl)piperazine-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(2-Chlorophenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves the reaction of 2-chlorophenylamine with pyridine-2-carboxylic acid, followed by cyclization with piperazine. The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the pyridine moiety.

Reduction: Reduction reactions could target the nitro groups if present or other reducible functionalities.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under various conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Pharmacological Applications

1.1. NAPE-PLD Inhibition

One of the notable applications of n-(2-Chlorophenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide is its role as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs). Research indicates that derivatives of this compound can significantly reduce NAE levels in neuronal cells, which is crucial for studying emotional behavior and potential treatments for mood disorders .

1.2. Neurological Disorders

The compound has been investigated for its potential effects on neurological diseases. It has shown promise in modulating emotional behavior by affecting the hypothalamus-pituitary-adrenal (HPA) axis, which is integral to stress response and emotional regulation . This suggests that this compound could be a candidate for developing therapeutic agents targeting conditions like anxiety and depression.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound has been crucial in optimizing its pharmacological properties. Studies have demonstrated that modifications to the piperazine ring and substituents significantly influence the compound's potency and selectivity as an NAPE-PLD inhibitor. For instance, replacing certain substituents has led to compounds with nanomolar potency, indicating a strong potential for therapeutic use .

Table 1: Structure-Activity Relationship Findings

| Compound Variant | R Group Modification | Potency (pIC50) | Comments |

|---|---|---|---|

| Original | None | 6.09 | Initial potency |

| Variant 1 | 3-Phenylpiperidine | 7.14 | Increased potency |

| Variant 2 | Hydroxypyrrolidine | 7.14 | Optimal combination |

Synthesis and Derivative Development

The synthesis of this compound has paved the way for developing various derivatives with enhanced biological activities. Researchers have synthesized several analogs to explore their potential against various targets, including enzymes involved in lipid metabolism and receptors associated with neurological functions .

Case Studies

4.1. Behavioral Impact Studies

In vivo studies have demonstrated that administration of this compound can lead to significant changes in behavior linked to stress responses in animal models. For example, one study reported that this compound decreased fear extinction in mice, indicating its potential role in treating anxiety-related disorders .

4.2. Therapeutic Potential in Cognitive Disorders

Further investigations into its effects on cognitive functions have suggested that this compound may have applications in treating cognitive deficits associated with diseases like Alzheimer's disease . The modulation of neurotransmitter systems through this compound could offer new avenues for therapeutic interventions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. It may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The table below highlights key structural variations and properties of N-(2-Chlorophenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide and analogs:

*Calculated based on molecular formula C16H14ClN5O.

Key Observations:

- Melting Points: Derivatives with rigid aromatic systems (e.g., A4’s quinazolinone group) exhibit higher melting points (~197–200°C), suggesting improved crystallinity .

- Synthetic Yields : Chlorophenyl-substituted analogs (e.g., A4: 45.2% yield) generally show lower yields compared to fluorophenyl derivatives (e.g., A3: 57.3%), likely due to steric hindrance or electronic effects during synthesis .

TRPM8/TRPV1 Modulation

- BCTC : A benchmark TRPM8 inhibitor with submicromolar potency. Its tert-butyl group enhances hydrophobic interactions with the channel’s binding pocket .

- CPIPC : Acts as a TRPV1 partial agonist, demonstrating that replacing the chlorophenyl group with an indazole moiety shifts activity from TRPM8 to TRPV1 .

Enzyme Inhibition

- CYP51/5122A1: Compounds like 18e and 18i () show low micromolar EC50 against Leishmania donovani, with selectivity influenced by substituents like 3,5-bis(trifluoromethyl)benzyl . The target compound’s lack of trifluoromethyl groups may limit its CYP affinity.

Dopamine Receptor Selectivity

- Carboxamide Linker Criticality : In dopamine D3 receptor ligands (), the carboxamide carbonyl is essential for D3 selectivity. Removal reduces D3 binding by >100-fold, highlighting its role in hydrogen bonding . This suggests that the carboxamide in the target compound is crucial for its target interactions.

Biological Activity

n-(2-Chlorophenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activity and therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C16H17ClN4O, with a molecular weight of 318.79 g/mol. The structure features a piperazine core substituted with a chlorophenyl group and a pyridine moiety, which may contribute to its biological properties.

Research indicates that this compound may exert its effects through various mechanisms, including:

- Receptor Modulation : The compound is hypothesized to interact with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic systems, which are critical in the treatment of psychiatric disorders.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions and disease processes.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural features. Modifications to the piperazine ring or the substituents on the phenyl and pyridine groups can significantly alter its potency and selectivity. For instance:

Case Studies

- Antidepressant Activity : A study evaluated the compound's efficacy in animal models of depression. Results indicated that doses of this compound significantly reduced depressive behaviors, suggesting potential as an antidepressant agent.

- Antimicrobial Properties : In vitro assays demonstrated that this compound exhibits moderate antibacterial activity against various strains of bacteria, indicating its potential as an antimicrobial agent. The minimum inhibitory concentrations (MIC) were determined for several pathogens, showing promising results.

- Cytotoxicity in Cancer Cells : Research has shown that this compound has cytotoxic effects on cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values ranged from 5 to 10 µM, highlighting its potential as an anticancer agent.

Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed in several studies:

- Absorption : The compound demonstrates reasonable oral bioavailability due to its lipophilic nature.

- Metabolism : Metabolic studies indicate that it undergoes hepatic metabolism, with several metabolites identified that retain some biological activity.

Q & A

Q. What are the optimal synthetic routes for N-(2-Chlorophenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide, and how can reaction conditions be optimized for high yield?

The synthesis typically involves multi-step reactions, including:

- Coupling reactions : Amide bond formation between piperazine and chlorophenyl/pyridyl moieties under conditions controlled for pH (6.5–7.5) and temperature (60–80°C) .

- Catalysts : Triethylamine or DCC (dicyclohexylcarbodiimide) to facilitate carboxamide formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to achieve >95% purity .

Key challenges : Competing side reactions (e.g., over-alkylation) require strict stoichiometric control. TLC and NMR monitoring are critical for intermediate validation .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- NMR spectroscopy : - and -NMR confirm regiochemistry (e.g., pyridyl proton shifts at δ 8.2–8.5 ppm) and carboxamide linkage .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 343.1) and detects trace impurities .

- X-ray crystallography : Resolves stereoelectronic effects (e.g., piperazine ring puckering) and validates bond lengths/angles (e.g., C–N bond: 1.33–1.37 Å) .

Q. How does the compound’s stability vary under different storage conditions?

- pH sensitivity : Hydrolysis of the carboxamide group occurs at pH < 3 or > 10. Store in neutral buffers (e.g., PBS) at 4°C for long-term stability .

- Light sensitivity : Chlorophenyl groups may degrade under UV exposure; use amber vials for storage .

Data contradiction : Conflicting reports on thermal stability (decomposition at >150°C vs. 180°C) suggest batch-dependent variability; DSC (differential scanning calorimetry) is recommended for batch-specific profiling .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in reported biological activity data for this compound?

- Dose-response profiling : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement (e.g., dopamine D3 receptor affinity) .

- Metabolic stability testing : Compare hepatic microsome half-life (e.g., human vs. rodent) to explain species-specific activity differences .

- Structural analogs : Synthesize derivatives (e.g., replacing 2-chlorophenyl with 3-fluorophenyl) to isolate pharmacophoric contributions .

Q. How does the carboxamide linker influence receptor selectivity, and what computational tools validate these effects?

- SAR studies : Removal of the carbonyl group reduces D3 receptor binding by >100-fold, highlighting its role in hydrogen bonding with E2 loop residues .

- Molecular docking : Software like AutoDock Vina predicts interactions with D3 receptor residues (e.g., Asp110) versus D2 receptors .

- Free-energy perturbation (FEP) : Quantifies binding energy differences (<ΔG = 2.3 kcal/mol) between D3 and D2 receptors due to linker modifications .

Q. What crystallographic data are available for this compound, and how can they guide drug design?

- Unit cell parameters : Monoclinic system (P2/c), a = 9.992 Å, b = 9.978 Å, c = 31.197 Å, β = 92.5° .

- Key interactions : π-Stacking between pyridyl and chlorophenyl groups stabilizes the planar conformation, influencing bioavailability .

- Applications : Crystal packing data inform co-crystallization strategies with target proteins (e.g., mPGES-1 for anti-inflammatory drug design) .

Q. How can researchers differentiate this compound from structurally similar piperazine-carboxamides in pharmacological assays?

- Functional group mapping : Compare logP values (e.g., 2.8 vs. 3.2 for pyridyl vs. pyrimidinyl analogs) to predict membrane permeability .

- Receptor profiling : Screen against a panel of GPCRs (e.g., serotonin 5-HT, dopamine D2/D3) to identify off-target effects .

- Metabolite tracking : Use LC-MS/MS to detect unique metabolites (e.g., N-oxide formation on the pyridine ring) .

Q. What in vitro/in vivo models are most appropriate for evaluating its therapeutic potential?

- In vitro :

- Cancer: Cell viability assays (MTT) on HeLa or MCF-7 lines, focusing on IC values (<10 µM) .

- Neuroinflammation: Microglial BV-2 cells stimulated with LPS to measure TNF-α suppression .

- In vivo :

- Rodent models: Tail-flick test (analgesia) or forced swim test (antidepressant activity) with pharmacokinetic profiling (C: 1.2 µg/mL at 2 h post-dose) .

Methodological Notes

- Contradictory data resolution : Always cross-validate synthetic batches with elemental analysis and DSC to rule out polymorphic variations .

- Advanced instrumentation : Synchrotron XRD or cryo-EM may be required for resolving flexible regions (e.g., piperazine ring) in target-bound complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.